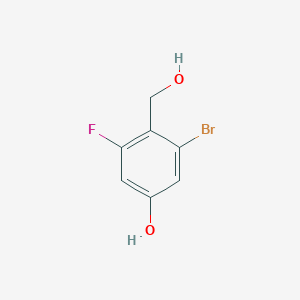
2-Bromo-6-fluoro-4-hydroxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-(hydroxymethyl)phenol: is an aromatic compound that contains bromine, fluorine, and hydroxymethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the bromination and fluorination of a phenol derivative. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The hydroxyl group in 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can undergo nucleophilic substitution reactions.
Mitsunobu Reaction: This reaction can be used to convert the hydroxyl group into other functional groups.
Metal-Catalyzed Cross-Coupling: The bromine atom is well-suited for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Mitsunobu Reaction: Reagents such as triphenylphosphine and diethyl azodicarboxylate are used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
Nucleophilic Substitution: Substituted phenols.
Mitsunobu Reaction: Various ethers and esters.
Cross-Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine: This compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the material science industry, 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-fluorophenol: Similar structure but lacks the hydroxymethyl group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydroxymethyl group.
3-Bromo-5-fluoropyridine: A pyridine derivative with similar halogen substitution.
Uniqueness: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile compound in various synthetic applications.
Eigenschaften
Molekularformel |
C7H6BrFO2 |
|---|---|
Molekulargewicht |
221.02 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
InChI-Schlüssel |
XJSFDCHPMIVHQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CO)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


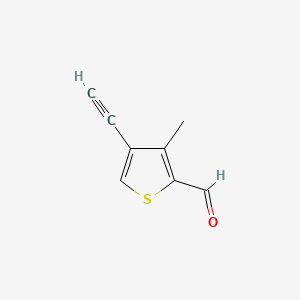
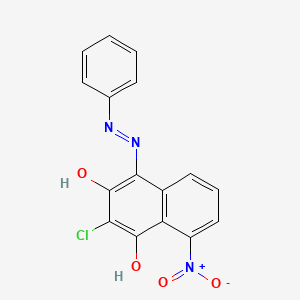
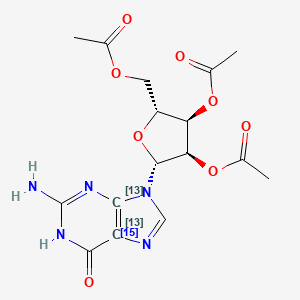

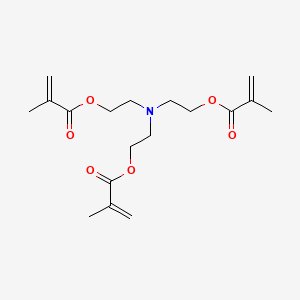


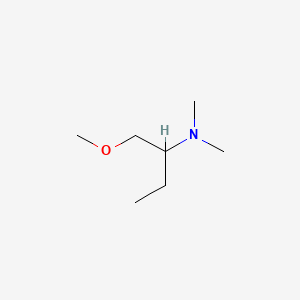
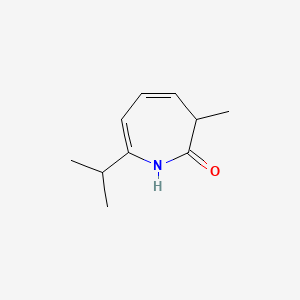
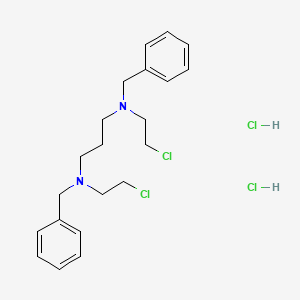
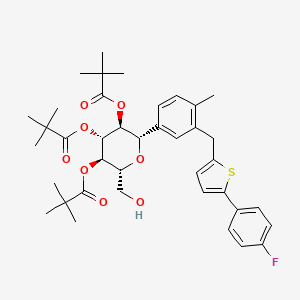

![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

